Synthesis and photophysical properties of star-shaped triphenylamine derivative

,

Cailiao Kexue Yu Gongcheng Xuebao,

2013,

31(4),

576-580

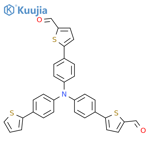

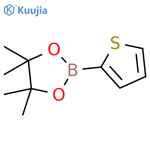

![Tris[4-(5-formylthiophene-2-yl)phenyl]amine structure](https://ja.kuujia.com/scimg/cas/883236-47-3x500.png)